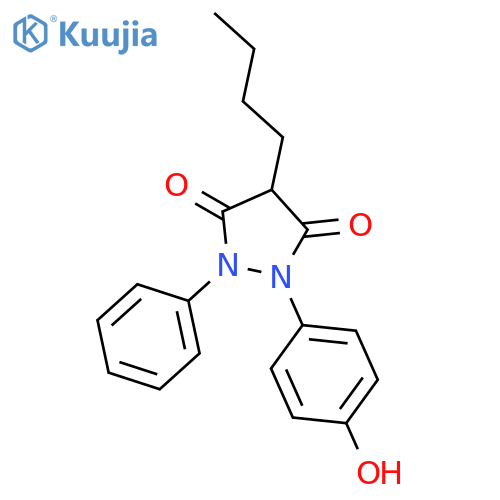Cas no 129-20-4 (Oxyphenbutazone)

Oxyphenbutazone structure
Oxyphenbutazone 化学的及び物理的性質
名前と識別子
-
- 3,5-Pyrazolidinedione,4-butyl-1-(4-hydroxyphenyl)-2-phenyl-
- OXYPHENYL BUTAZONE
- 4-butyl-1-(4-hydroxyphenyl)-2-phenylpyrazolidine-3,5-dione
- Oxyphenbutazone
- 4-Butyl-1-(4-hydroxyphenyl)-2-phenyl-3,5-pyrazolidinedione G 27202
- Etrozolidina
- Idrobutazina
- ossifenbutazone
- Oxazolidin
- Oxi-Fenibutol
- Oxifenylbutazon
- Oxiphenbutazone
- oxyphenbutazon
- p-Oxyphenylbutazone
- Tanderil
- 4-Butyl-1-(4-hydroxyphenyl)-2-phenyl-3,5-pyrazolidinedione
- G 27202
- NSC 526053
- Ro 04-4410
- p-Hydroxyphenylbutazone
- 4-Butyl-2-(p-hydroxyphenyl)-1-phenyl-3,5-pyrazolidinedione
- Butapirone
- Californit
- Crovaril
- Flamaril
- Floghene
- Flogitolo
- Flogoril
- Frabel
- Metabolite I
- Neo-Farmadol
- Offitril
- Oxalid
- Oxyphenobutazone
- Rapostan
- Romaxin
- Suganril
- Tandacote
- Tandearil
- Telidal
- Tendearil
- Visubutina
- bm1
- Flogal
- Iridil
- Mysite
- Neofen
- Reumox
- c
- Oxyphenylbutazone
- BM 1
- g27202
- MS-24837
- D08324
- Prestwick3_001049
- SBI-0051471.P003
- Artroflog
- Flegmostam
- Tox21_110414_1
- AKOS024362800
- Spectrum_001073
- Butilene
- M01AA03
- KBio1_000302
- J-005659
- G-29701
- Remazin
- HMS2098A20
- Oxyphenbutazonum
- 1-(p-Hydroxyphenyl)-2-phenyl-3,5-dioxo-4-N-butylpyrazolidine
- BDBM200298
- Aradinum
- 1-p-Hydroxyphenyl-2-phenyl-3,5-dioxo-4-N-butylpyrazolidine
- Hydroxyphenylbutazone
- DivK1c_000302
- HMS500P04
- FT-0673468
- C19494
- 129-20-4
- 1-(p-hydroxyphenyl)-2-phenyl-4-butylpyrazolidine-3,5-dione
- Optimal
- AI3-26792
- Reozon (TN)
- 1-Phenyl-2-(p-hydroxyphenyl)-3,5-dioxo-4-butylpyrazolidine
- Oxyphenbutazone [INN]
- KBioSS_001553
- 3,5-Pyrazolidinedione, 4-butyl-1-(p-hydroxyphenyl)-2-phenyl-(VAN)
- Spectrum2_000153
- 1-Phenyl-2-(p-hydroxyphenyl)-3,5-dioxo-4-n-butylpyrazolidine
- DB03585
- NSC757261
- Oxifenbutazona [INN-Spanish]
- 4-Butyl-2-(4-hydroxyphenyl)-1-phenyl-3,5-dioxopyrazolidine
- OXYPHENBUTAZONE [WHO-DD]
- EN300-761427
- Reozon
- BSPBio_000978
- Piraflogin
- HMS3715A20
- SR-05000001689-1
- OXYPHENBUTAZONE (IARC)
- DTXSID1045291
- KBio2_006689
- Oxyphenbutazone 1000 microg/mL in Acetonitrile
- Isobutil
- Pirabutina
- 3, 4-butyl-1-(4-hydroxyphenyl)-2-phenyl-
- Portoril
- UNII-A7D84513GV
- Usaf Ge-14
- SPBio_002909
- Flogodin
- Oxifenbutazona
- S01BC02
- BPBio1_001076
- Cinophen-N
- Hydroxyphenylbutazon
- (+/-)-OXYPHENBUTAZONE ANHYDROUS
- CS-0013099
- NSC-757261
- Tanderal
- metabolitie
- Poliflogil
- Tox21_110414
- Deflogin
- Butaflogin
- SPECTRUM1500455
- DTXCID9025291
- Isobutazina
- 4-Butyl-1-(p-hydroxyphenyl)-2-phenyl-3,5-pyrazolidinedione
- CHEBI:76258
- (+/-)-OXYPHENBUTAZONE MONOHYDRATE
- Prestwick1_001049
- Flogostop
- KBio2_001553
- HMS1571A20
- KBioGR_001729
- 3,5-Pyrazolidinedione, 4-butyl-1-(p-hydroxyphenyl)-2-phenyl-
- HMS2236G07
- OXYPHENBUTAZONE ANHYDROUS, (+/-)-
- HMS2091L20
- CHEMBL1228
- 4-butyl-1-(4-hydroxyphenyl)-2-phenyl-pyrazolidine-3,5-dione
- Reunabutal
- Pharmakon1600-01500455
- Butanova
- SR-05000001689-3
- HMS1920D20
- Prestwick2_001049
- Oxazolidin-Geigy
- WLN: T5VNNV EHJ BR DQ & CR & E4
- F82061
- Oxyphentamin
- Telidac
- SCHEMBL25857
- SPBio_000286
- IDI1_000302
- OPB
- CCG-38944
- BSPBio_002149
- CAS-129-20-4
- AB00052064_08
- SR-05000001689
- Oxyphenbutazone (TN)
- Oxazolioin
- MLS003373849
- M02AA04
- 3,5-Pyrazolidinedione, 4-butyl-1-(4-hydroxyphenyl)-2-phenyl
- Prestwick0_001049
- BRN 0307474
- oxifenbutazone
- 3, 4-butyl-1-(p-hydroxyphenyl)-2-phenyl-
- Oxiphenbutazonum
- HMS3373B01
- Spectrum5_000998
- Butazonic
- NCGC00094748-07
- 3,5-Pyrazolidinedione, 4-butyl-1-(4-hydroxyphenyl)-2-phenyl-
- Flogistin
- Oxyphenbutazone (INN)
- Rumapax
- Oxybuton
- EINECS 204-936-2
- BRD-A33749298-001-05-0
- NCGC00094748-03
- A7D84513GV
- NCGC00016389-01
- Infamil
- 3,5-Pyrazolidinedione, 4-butyl-1-(p-hydroxyphenyl)-2-phenyl- (VAN)
- Flopirina
- G-27202
- Oxyphenbutazone anhydrous
- CCRIS 6717
- KBio3_001649
- NS00009020
- 3,5-Dioxo-1-phenyl-2-(p-hydroxyphenyl)-4-N-butylpyrazolidene
- OXYPHENBUTAZONE MONOHYDRATE, (+/-)-
- Q4116192
- RO-04-4410
- NCGC00094748-04
- Spectrum3_000535
- NSC526053
- OXYPHENBUTAZONE [MI]
- Oxyphenbutazone, Tanderil
- AB00052064
- NSC-526053
- Flanaril
- 1-(p-Hydroxyphenyl)-2-phenyl-4-butyl-3,5-pyrazolidinedione
- KBio2_004121
- NINDS_000302
- BCP20014
- NCGC00094748-01
- Oxyphenbutazonum (INN-Latin)
- Ipabutona
- Genal
- Oxifenbutazona (INN-Spanish)
- OXYPHENBUTAZONE 4-HYDROXYPHENYLBUTAZONE
- Oxibutol
- Decanoylm-nitroaniline
- HY-B1355A
- Valioil
- Infammil
- Butanora
- HSDB 3144
- Ossifenbutazone [DCIT]
- NCGC00094748-02
- Tandalgesic
- OXYPHENBUTAZONE [HSDB]
- Spectrum4_001155
- (+/-)-Oxyphenbutazone-d9(N-butyl-d9)
- Oxyphenbutazonum [INN-Latin]
- GLXC-03195
- BRD-A33749298-001-18-3
- DA-63652
-
- MDL: MFCD00057278
- インチ: InChI=1S/C19H20N2O3/c1-2-3-9-17-18(23)20(14-7-5-4-6-8-14)21(19(17)24)15-10-12-16(22)13-11-15/h4-8,10-13,17,22H,2-3,9H2,1H3
- InChIKey: HFHZKZSRXITVMK-UHFFFAOYSA-N
- ほほえんだ: CCCCC1C(=O)N(C2C=CC=CC=2)N(C2C=CC(O)=CC=2)C1=O
計算された属性
- せいみつぶんしりょう: 324.14700
- どういたいしつりょう: 324.14739250g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 24
- 回転可能化学結合数: 5
- 複雑さ: 454
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- ひょうめんでんか: 0
- 互変異性体の数: 6
- トポロジー分子極性表面積: 60.8Ų
じっけんとくせい
- 密度みつど: 1.241±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 124-125 ºC
- ふってん: 462.71°C (rough estimate)
- フラッシュポイント: 247.5±29.3 °C
- 屈折率: 1.6140 (estimate)
- ようかいど: ほとんど溶けない(0.071 g/l)(25ºC)、
- PSA: 60.85000
- LogP: 3.62340
- じょうきあつ: 0.0±1.3 mmHg at 25°C
- ようかいせい: エタノール/アセトン、クロロホルム/ベンゼン/エーテルに溶け、水に溶けない。水酸化ナトリウムまたは炭酸アルカリ溶液に可溶
Oxyphenbutazone セキュリティ情報
Oxyphenbutazone 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Oxyphenbutazone 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | O876950-25mg |
Oxyphenbutazone |
129-20-4 | 25mg |
$ 204.00 | 2023-09-06 | ||
| TRC | O876950-50mg |
Oxyphenbutazone |
129-20-4 | 50mg |
$ 379.00 | 2023-09-06 | ||
| TRC | O876950-250mg |
Oxyphenbutazone |
129-20-4 | 250mg |
$1708.00 | 2023-05-17 | ||
| MedChemExpress | HY-B1355A-10mM*1 mL in DMSO |
Oxyphenbutazone |
129-20-4 | 99.45% | 10mM*1 mL in DMSO |
¥1320 | 2024-07-20 | |
| TRC | O876950-100mg |
Oxyphenbutazone |
129-20-4 | 100mg |
$729.00 | 2023-05-17 | ||
| ChemScence | CS-0013099-50mg |
Oxyphenbutazone |
129-20-4 | ≥99.0% | 50mg |
$600.0 | 2022-04-28 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci65544-10mg |
Oxyphenbutazone |
129-20-4 | 98% | 10mg |
¥1241.00 | 2023-09-08 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-212491-25 mg |
Oxyphenbutazone, |
129-20-4 | 25mg |
¥1,993.00 | 2023-07-11 | ||
| MedChemExpress | HY-B1355A-10mg |
Oxyphenbutazone |
129-20-4 | 99.45% | 10mg |
¥1200 | 2024-07-20 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-212491B-100mg |
Oxyphenbutazone, |
129-20-4 | 100mg |
¥7386.00 | 2023-09-05 |
Oxyphenbutazone 関連文献
-
Krishna K. Verma,Archana Jain Analyst 1985 110 997
-
Kenneth J. Broadley,Maxime G. P. Buffat,Erica Burnell,Robin H. Davies,Xavier Moreau,Stephen Snee,Eric J. Thomas Org. Biomol. Chem. 2016 14 2057
-
Bin-Bin Cheng,Bing Yu,Chang-Wen Hu RSC Adv. 2016 6 87179
-
Huguette Fabre,Andrianandrasana Ramiaramana,Marie-Dominique Blanchin,Bernadette Mandrou Analyst 1986 111 133
-
H. Fabre,A. Ramiaramanana,M. D. Blanchin,B. Mandrou Analyst 1985 110 1289
129-20-4 (Oxyphenbutazone) 関連製品
- 2210-63-1(Mofebutazone)
- 7081-38-1(Oxyphenbutazone Hydrate)
- 4297-92-1(Phenylbutazone)
- 1189693-23-9(Oxyphenbutazone-d9)
- 50-33-9(Phenylbutazone)
- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)
- 557-08-4(10-Undecenoic acid zinc salt)
- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)
- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)
- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)
推奨される供給者
Amadis Chemical Company Limited
(CAS:129-20-4)Oxyphenbutazone

清らかである:99%
はかる:100mg
価格 ($):500.0